4-トルイジン-d7(主要成分)

説明

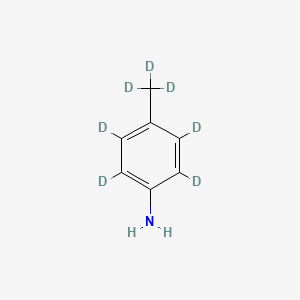

4-Toluidine-d7 (Major) is a deuterated form of 4-toluidine, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope in various scientific research applications, particularly in the field of proteomics. The molecular formula of 4-Toluidine-d7 (Major) is C7H2D7N, and it has a molecular weight of 114.20 .

科学的研究の応用

4-Toluidine-d7 (Major) has a wide range of applications in scientific research, including:

Chemistry: Used as a stable isotope in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

作用機序

Target of Action

4-Toluidine-d7 (Major) is a stable isotope used for proteomics research . The primary targets of this compound are proteins, as it is used to track the transformation and reaction processes of organic compounds .

Mode of Action

It can be incorporated into proteins or other organic compounds, allowing researchers to track the transformation and reaction processes of these compounds .

Biochemical Pathways

As a stable isotope used in proteomics research, it can be involved in a variety of biochemical pathways depending on the proteins or organic compounds it is incorporated into .

Pharmacokinetics

The lipophilicity of a compound, measured by the logd74 value, significantly affects various aspects of drug behavior, including solubility, permeability, metabolism, distribution, protein binding, and toxicity . Therefore, the lipophilicity of 4-Toluidine-d7 (Major) could potentially influence its ADME properties and bioavailability.

Result of Action

As a stable isotope used in proteomics research, it allows researchers to track the transformation and reaction processes of proteins or other organic compounds, providing valuable insights into their function and interaction with other molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Toluidine-d7 (Major) typically involves the deuteration of 4-toluidine. This process can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration of the hydrogen atoms.

Industrial Production Methods

In an industrial setting, the production of 4-Toluidine-d7 (Major) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The deuterated product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.

化学反応の分析

Types of Reactions

4-Toluidine-d7 (Major) undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of 4-Toluidine-d7 (Major) to 4-nitrotoluene-d7 using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

Reduction: The reduction of 4-Toluidine-d7 (Major) can lead to the formation of 4-methylcyclohexylamine-d7 using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur, where the amino group of 4-Toluidine-d7 (Major) is replaced by other functional groups using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Bromine (Br2), sulfuric acid (H2SO4)

Major Products Formed

Oxidation: 4-Nitrotoluene-d7

Reduction: 4-Methylcyclohexylamine-d7

Substitution: Various substituted derivatives depending on the reagents used

類似化合物との比較

Similar Compounds

- 4-Methylaniline-d7

- 4-Aminotoluene-d7

- 4-Methylbenzenamine-d7

Uniqueness

4-Toluidine-d7 (Major) is unique due to its high degree of deuteration, which provides enhanced stability and sensitivity in analytical applications. Compared to its non-deuterated counterparts, 4-Toluidine-d7 (Major) offers improved performance in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research.

生物活性

4-Toluidine-d7 (Major), a deuterated analog of 4-toluidine, is a compound of significant interest in biochemical research and applications. This article explores its biological activity, including its synthesis, mechanisms of action, and implications in various fields such as toxicology and pharmacology.

Chemical Structure and Properties

- Chemical Formula : CHDN

- Molecular Weight : 114.20 g/mol

- CAS Number : 68693-08-3

4-Toluidine-d7 is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and allows for precise tracking in biological studies.

Synthesis and Research Applications

4-Toluidine-d7 serves as a stable isotope-labeled standard in various research applications:

- Proteomics : Used in mass spectrometry to quantify proteins and metabolites in complex biological samples .

- Metabolic Studies : Acts as a tracer in metabolic pathway investigations, allowing researchers to track the compound's fate within biological systems .

The biological activity of 4-toluidine derivatives has been linked to their interaction with various biological targets:

- Antifungal Activity : Research indicates that derivatives of 4-toluidine exhibit antifungal properties against pathogens such as Cryptococcus neoformans and Trichophyton species. For instance, certain synthesized chiral benzylamine antifungals demonstrated MIC50 values comparable to existing commercial antifungal drugs.

Toxicological Implications

4-Toluidine has been associated with adverse health effects, particularly with prolonged exposure leading to carcinogenic outcomes:

- Carcinogenicity Studies : Epidemiological studies have shown a significant correlation between occupational exposure to ortho-toluidine and increased bladder cancer rates. For example, a cohort study reported a standardized incidence ratio (SIR) of 72.7 for bladder cancer among workers exposed to ortho-toluidine .

Case Studies

- Occupational Exposure and Cancer Risk

- Biological Monitoring

Data Summary

| Study Focus | Key Findings | Reference |

|---|---|---|

| Antifungal Activity | Certain derivatives show MIC50 values comparable to commercial drugs | Thvedt et al., 2013 |

| Carcinogenicity | Significant SIR for bladder cancer among exposed workers | IARC Publications |

| Biological Monitoring | Effective quantification of urinary metabolites using enzymatic methods | PMC Article |

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXMPPFPUUCRFN-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858491 | |

| Record name | 4-(~2~H_3_)Methyl(~2~H_4_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68693-08-3 | |

| Record name | 4-(~2~H_3_)Methyl(~2~H_4_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。